Acitrétine

Vue d'ensemble

Description

L’acitrétine est un rétinoïde de deuxième génération, un dérivé de la vitamine A, principalement utilisé dans le traitement du psoriasis grave et d’autres affections cutanées . Elle est connue pour sa capacité à réguler la croissance et la différenciation des cellules cutanées, ce qui la rend efficace pour réduire les symptômes du psoriasis .

In Vivo

Acitretin has been used extensively in animal models to study its effects on various skin disorders. Studies have shown that acitretin can reduce inflammation and improve the appearance of psoriatic lesions in mice. Acitretin has also been used to study its effects on keratinocyte differentiation and epidermal hyperplasia in animal models.

In Vitro

Acitretin has been used in a variety of in vitro studies to study its effects on cell growth, differentiation, and apoptosis. Acitretin has been shown to inhibit the growth of various cancer cell lines, including melanoma and prostate cancer cells. Acitretin has also been shown to induce differentiation of keratinocytes in vitro.

Mécanisme D'action

L’acitrétine exerce ses effets en se liant aux récepteurs nucléaires qui régulent la transcription génique. Elle induit la différenciation des kératinocytes et réduit l’hyperplasie épidermique, ce qui entraîne un ralentissement de la reproduction cellulaire . Les cibles moléculaires comprennent les récepteurs aux rétinoïdes tels que RXR et RAR, qui contribuent à normaliser le cycle de croissance des cellules cutanées .

Activité Biologique

Acitretin has been shown to have a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-apoptotic effects. Acitretin has been shown to inhibit the growth of various cancer cell lines, including melanoma and prostate cancer cells. Acitretin has also been shown to induce the differentiation of keratinocytes and improve the appearance of psoriatic lesions in animal models.

Biochemical and Physiological Effects

Acitretin has been shown to modulate various biochemical pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor-κB (NF-κB) pathway. Acitretin has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

The use of acitretin in laboratory experiments has several advantages. Acitretin is a safe and effective treatment for skin disorders and has few side effects. Acitretin is also inexpensive and readily available. However, acitretin is a synthetic compound and can be toxic at high concentrations. Therefore, it is important to use caution when handling acitretin in the laboratory.

Orientations Futures

Acitretin has been used for decades to treat various skin disorders and has been shown to be safe and effective. However, there are still many unanswered questions about the mechanism of action of acitretin and its effect on skin disorders. Future research should focus on elucidating the mechanism of action of acitretin and its effect on various skin disorders. In addition, further research should focus on the development of new and improved formulations of acitretin for the treatment of skin disorders. Other future directions for research include studying the potential use of acitretin to treat other diseases, such as cancer, and exploring the potential synergistic effects of combining acitretin with other retinoids or drugs.

Applications De Recherche Scientifique

Acitretin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study retinoid chemistry and its interactions with various reagents.

Biology: Investigated for its role in cell differentiation and proliferation, particularly in skin cells.

Medicine: Primarily used in the treatment of severe psoriasis and other skin disorders.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Acitretin is believed to work by targeting specific receptors in the skin, such as retinoid receptors RXR and RAR . These receptors help normalize the growth cycle of skin cells . Acitretin, like retinoic acid, has direct biological activity and does not require metabolic conversion for activity .

Cellular Effects

Acitretin has been found to effectively promote the differentiation of certain cells into neuronal cells . It upregulates the expression of the neuronal marker β-III tubulin and the mature neuronal marker NFH . In psoriasis and other disorders of keratinization, acitretin normalizes epidermal cell proliferation, differentiation, and cornification .

Molecular Mechanism

It is believed to work by interfering with the expression of epidermal growth factor genes . It also has immunomodulatory properties by inhibiting dermal microvascular endothelial cells and neutrophil migration .

Temporal Effects in Laboratory Settings

Most patients notice an improvement in their skin condition approximately two weeks after starting treatment with acitretin, with continued improvement up to twelve weeks . The improvement should persist while taking acitretin .

Dosage Effects in Animal Models

The study found that systemic retinoid treatment significantly prolonged the life span of the mutant pigs .

Metabolic Pathways

Following oral absorption, acitretin undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin) . Both the parent compound and isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted .

Transport and Distribution

Acitretin is best taken after a meal because it needs fat to be absorbed through the gut wall . Absorption is reduced if the drug is taken on an empty stomach and the drug will be less effective .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acitrétine implique plusieurs étapes, commençant par la préparation d’intermédiaires clés. Une méthode courante implique la réaction de l’ester butylique de l’acide 3-formyl-crotonique avec le bromure de 5-(4-méthoxy-2,3,6-triméthylphényl)-3-méthyl-penta-2,4-diène-1-triphénylphosphonium en présence d’une base inorganique douce . Le composé résultant est ensuite traité avec de l’iode pour isomériser l’intermédiaire cis non désiré en l’isomère trans désiré, produisant ainsi de l’this compound avec une pureté élevée .

Méthodes de production industrielle

La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle rigoureux des conditions de réaction pour assurer un rendement et une pureté élevés. L’utilisation d’équipements et de techniques spécialisés, tels que la chromatographie, est essentielle pour isoler et purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’acitrétine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont cruciales pour son métabolisme et ses effets thérapeutiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l’this compound comprennent les bases inorganiques douces, l’iode et des solvants comme le diméthylformamide . Les conditions sont soigneusement contrôlées pour garantir les voies de réaction souhaitées et minimiser les réactions secondaires.

Principaux produits formés

Les principaux produits formés à partir des réactions de l’this compound comprennent ses métabolites, qui sont essentiels à son activité biologique. Ces métabolites sont formés par des réactions d’oxydation et de réduction dans le foie .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Composés similaires

Étrétinate : Un précurseur de l’acitrétine, avec une demi-vie plus longue et des effets secondaires plus graves.

Isotretinoïne : Un autre rétinoïde utilisé pour l’acné sévère, avec un mécanisme d’action et un profil thérapeutique différents.

Unicité de l’this compound

L’this compound est unique en raison de sa demi-vie plus courte par rapport à l’étrétinate, ce qui en fait une option plus sûre pour une utilisation à long terme . Sa capacité à cibler spécifiquement les récepteurs aux rétinoïdes impliqués dans la croissance et la différenciation des cellules cutanées la rend très efficace pour traiter le psoriasis grave et d’autres affections cutanées .

Propriétés

IUPAC Name |

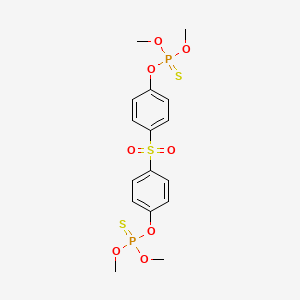

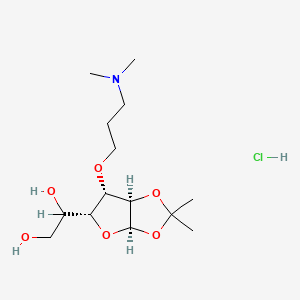

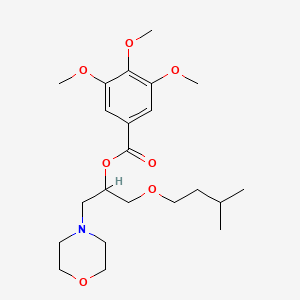

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-AQFIFDHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022553 | |

| Record name | Acitretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of acitretin is unknown, however it is believed to work by targeting specific receptors (retinoid receptors such as RXR and RAR) in the skin which help normalize the growth cycle of skin cells. | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Green-yellow crystalline powder, Crystals from hexane | |

CAS No. |

55079-83-9, 54757-46-9 | |

| Record name | Acitretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55079-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054757469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitretin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055079839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etretin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACITRETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH760E9T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-230 °C, 228 - 230 °C | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)